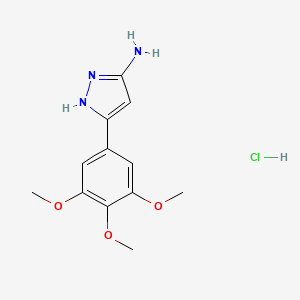

3-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Classification

The systematic nomenclature of 3-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride follows established International Union of Pure and Applied Chemistry guidelines for naming complex heterocyclic compounds. According to chemical database records, the preferred International Union of Pure and Applied Chemistry name for this compound is 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine hydrochloride. This nomenclature clearly indicates the position of substituents on both the pyrazole ring system and the attached phenyl group, providing unambiguous identification of the molecular structure.

The structural classification places this compound within the broader category of substituted pyrazoles, specifically as an aminopyrazole derivative with a trimethoxyphenyl substituent. The pyrazole core structure consists of a five-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 2, which serves as the fundamental scaffold for this compound. The presence of three methoxy groups (-OCH₃) at positions 3, 4, and 5 of the phenyl ring creates a distinctive substitution pattern that significantly influences the compound's chemical and physical properties.

The compound belongs to the chemical class of pyrazole derivatives, which are characterized by their heterocyclic structures containing nitrogen atoms in their ring systems. These compounds are known for their diverse biological activities and applications in pharmaceuticals, making them subjects of extensive research in medicinal chemistry. The specific substitution pattern of the trimethoxyphenyl group represents a common motif in pharmaceutical chemistry, as methoxy substituents often enhance solubility and biological activity of organic compounds.

Properties

IUPAC Name |

5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3.ClH/c1-16-9-4-7(8-6-11(13)15-14-8)5-10(17-2)12(9)18-3;/h4-6H,1-3H3,(H3,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGFCIFONYYUKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=CC(=NN2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Multi-Component Reactions

A notable method involves a one-pot, multi-component reaction combining hydrazino compounds with β-diketones and substituted benzaldehydes under acidic or basic catalysis to form pyrazole derivatives directly.

- For example, hydrazino functional groups react with acetylacetone to form the pyrazole ring.

- Then, substituted benzaldehydes (such as 3,4,5-trimethoxybenzaldehyde) are introduced to react with amino groups.

- The reaction is often carried out in ethanol under reflux with catalytic acid or base to promote cyclization and substitution.

- Organic bases such as triethylamine have been shown to improve yields significantly by facilitating ring closure and substitution steps.

Table 1: Optimization of Reaction Conditions for Pyrazole Derivative Formation

| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) of Desired Product |

|---|---|---|---|---|---|

| 1 | Ethanol | None | 70 | 10 | 0 |

| 2 | Ethanol | Pyridine | 70 | 16 | 55 |

| 3 | Ethanol | Piperidine | 70 | 12 | 48 |

| 4 | Ethanol | Triethylamine | 70 | 11.3 | 92 |

Source: Adapted from optimization studies in pyrazole synthesis

This table illustrates that using triethylamine as a base in ethanol at reflux temperature yields the highest conversion to the pyrazole product.

Synthesis of 3,4,5-Trimethoxyphenyl Precursors

The 3,4,5-trimethoxyphenyl moiety is typically introduced via starting materials such as 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxybenzoic acid derivatives.

- A reliable industrial method for preparing 3,4,5-trimethoxyphenol, a key intermediate, involves halogenation, ammonolysis, Hoffman rearrangement, diazotization, and hydrolysis starting from 3,4,5-trimethoxybenzoic acid.

- This process yields the phenol intermediate with greater than 60% yield and provides a cost-effective, scalable route for the aromatic precursor.

Formation of the Aminopyrazole and Hydrochloride Salt

After assembling the 3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-5-ylamine core, the compound is typically converted to its hydrochloride salt to improve stability and solubility.

- This is achieved by treating the free amine with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal solutions).

- The hydrochloride salt formation is a straightforward acid-base reaction, often yielding crystalline solids suitable for isolation and purification.

Summary of Key Reaction Steps

Research Findings and Analytical Data

- The pyrazole ring formation is confirmed by spectral data such as FT-IR, showing characteristic stretching bands (e.g., around 1680 cm⁻¹ for C=N).

- NMR spectroscopy (¹H and ¹³C) confirms the presence of the trimethoxyphenyl substituent and the amino group on the pyrazole ring.

- The hydrochloride salt exhibits improved stability and solubility, which is critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

-

Reduction: : Reduction reactions can target the pyrazole ring or the nitro derivatives formed from oxidation, converting them back to amines or other reduced forms.

-

Substitution: : The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines or other reduced forms of the compound.

Substitution: Halogenated or nitrated derivatives of the trimethoxyphenyl group.

Scientific Research Applications

3-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: Studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer, due to its ability to inhibit specific molecular targets.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The biological activity of 3-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride is primarily attributed to its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical cellular pathways. For example, the compound may inhibit enzymes like histone deacetylases (HDACs) or epidermal growth factor receptors (EGFR), leading to the modulation of gene expression and cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s key structural feature is the 3,4,5-trimethoxyphenyl group, which is critical for tubulin polymerization inhibition, as seen in combretastatin A-4 derivatives (e.g., 1a–1n in ). Below is a comparative analysis with related compounds:

Table 1: Structural Comparison of Pyrazole and Tubulin-Targeting Derivatives

Key Observations:

- Trimethoxy vs. Monomethoxy Substitution: The 3,4,5-trimethoxyphenyl group in the target compound mimics combretastatin’s pharmacophore, which is essential for binding to the colchicine site of tubulin . In contrast, the monomethoxy analog (e.g., 3-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-ylamine HCl) lacks this optimized substitution pattern, likely reducing tubulin affinity .

- Solubility Enhancement : The hydrochloride salt form of the target compound contrasts with combretastatin A-4’s poor solubility, which necessitated prodrug development (e.g., phosphate salts 1m, 1n) .

- Pyrazole vs.

Table 2: Activity Comparison of Trimethoxyphenyl-Containing Compounds

Insights:

- Tubulin Binding : The trimethoxyphenyl group in combretastatin A-4 and the target compound is critical for disrupting microtubule dynamics. However, the target compound’s pyrazole core may alter binding kinetics compared to stilbenes .

- Cytotoxicity : Pyrazole-carboxamide analogs (e.g., 3a–3e in ) show moderate activity (IC50 ~1–5 µM), suggesting that the target compound’s amine group may enhance potency through improved hydrogen bonding .

Biological Activity

3-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxic effects, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : C12H16ClN3O3

- Molecular Weight : 285.73 g/mol

- CAS Number : 1025447-42-0

Research indicates that compounds containing the 3,4,5-trimethoxyphenyl moiety exhibit various biological activities primarily through their interaction with cellular pathways involved in cancer proliferation and apoptosis. The following mechanisms have been observed:

- Inhibition of Tubulin Polymerization : Compounds such as 3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-5-ylamine have shown the ability to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

- Kinase Inhibition : The compound has demonstrated inhibitory effects on multiple oncogenic kinases. These kinases are essential for various signaling pathways that promote cell growth and survival .

- Induction of Apoptosis : Studies have reported that the compound induces early apoptosis in cancer cells by activating intrinsic apoptotic pathways, leading to cell death .

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Below is a summary of key findings:

| Cell Line | IC50 (μM) | Effect Observed |

|---|---|---|

| MCF-7 | 0.52 - 6.26 | Growth inhibition |

| A549 | 0.10 - 4.16 | Significant tumor growth inhibition |

| HT1080 | Not specified | Effective against tumor cells |

These results indicate a promising potential for this compound as an anti-cancer agent.

Case Studies

- Cytotoxic Activity Against MCF-7 Cells : A study highlighted the efficacy of the compound against MCF-7 breast cancer cells, where it was found to induce cell cycle arrest at preG1 and G2/M phases and promote apoptosis through caspase activation .

- Anti-proliferative Effects on Tumor Cell Lines : Another research focused on a series of derivatives related to the pyrazole structure, demonstrating significant anti-proliferative activity against A549 (lung cancer) and HT1080 (fibrosarcoma) cell lines with IC50 values indicating strong cytotoxicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via multi-step processes, often starting with condensation of substituted phenyl precursors with pyrazole intermediates. Key steps include cyclization under acidic conditions (e.g., HCl) and purification via recrystallization. Yield optimization requires precise control of temperature (60–80°C), stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of aryl hydrazine to diketone), and inert atmospheres to prevent oxidation. Characterization by NMR and HPLC is critical for purity validation .

Q. How can spectroscopic techniques (NMR, FTIR, MS) confirm the structural integrity of this compound?

- Methodological Answer :

- 1H NMR : Look for signals corresponding to methoxy groups (δ 3.8–3.9 ppm, singlet) and pyrazole NH (δ 10–12 ppm, broad).

- FTIR : Peaks at ~3350 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C=C aromatic).

- Mass Spectrometry : Molecular ion [M+H]+ at m/z 320.1 (calculated for C₁₂H₁₇N₃O₃·HCl). Compare with databases (e.g., ChemSpider ID 3512137) .

Q. What solvent systems are suitable for recrystallization to achieve >95% purity?

- Answer : Ethanol/water (4:1 v/v) or dichloromethane/hexane mixtures are effective. Solubility studies show higher purity (>98%) when using gradient cooling (60°C → 4°C over 12 hours) .

Advanced Research Questions

Q. How do substituents on the trimethoxyphenyl group affect the compound’s bioactivity, and how can SAR studies be designed?

- Methodological Answer : Replace methoxy groups with electron-withdrawing (e.g., -NO₂) or donating (-OH) substituents. Assess bioactivity (e.g., kinase inhibition) via dose-response assays (IC₅₀ values). Use molecular docking to predict binding affinity to target proteins (e.g., CDK2). Statistical analysis (ANOVA) identifies significant substituent effects .

Q. How can contradictory data on the compound’s stability under physiological conditions be resolved?

- Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Identify degradation products (e.g., demethylated analogs) via LC-MS. Adjust formulation using lyophilization or pH buffers (pH 4–6) to enhance shelf life .

Q. What crystallographic methods validate intermolecular interactions in the hydrochloride salt form?

- Answer : Single-crystal X-ray diffraction (SCXRD) reveals hydrogen bonding between the pyrazole NH and chloride ion (bond length ~3.1 Å). Space group P1 and unit cell parameters (e.g., a = 7.59 Å, α = 104.4°) confirm lattice packing .

Q. How can in silico modeling predict metabolic pathways and potential toxicity?

- Methodological Answer : Use software like Schrödinger’s ADMET Predictor to simulate Phase I/II metabolism. Key predictions:

- Primary Metabolites : N-demethylation or hydroxylation at the 4-position.

- Toxicity Flags : Potential hepatotoxicity via CYP3A4 inhibition (IC₅₀ < 10 µM) .

Data Contradiction and Reproducibility

Q. How should researchers address variability in reported IC₅₀ values across cell lines?

- Answer : Standardize assay conditions (e.g., cell passage number, serum concentration). Use a reference inhibitor (e.g., staurosporine for kinase assays) to normalize data. Meta-analysis of existing datasets can identify outliers due to assay sensitivity differences .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

- Answer : Implement quality-by-design (QbD) principles:

- Critical Process Parameters (CPPs) : Reaction time, temperature.

- Critical Quality Attributes (CQAs) : Purity, residual solvent levels.

Statistical tools (e.g., Pareto charts) prioritize optimization steps .

Methodological Tables

Table 1 : Comparison of Synthetic Routes

| Step | Reagents | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Cyclization | HCl/EtOH | 65 | 95 | |

| Purification | DCM/Hexane | 72 | 98 |

Table 2 : Key Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | P1 |

| Unit Cell Volume | 889.55 ų |

| H-bond Length (N-H···Cl) | 3.1 Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.